3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate
Description
This compound (CAS: 851094-09-2, C₂₅H₂₁N₃O₈S, MW: 523.51) features a pyrazole core substituted with a phenyl group at position 1, a (4-nitrophenyl)sulfonyl group at position 4, and a 2,4-dimethoxybenzoate ester at position 5. The sulfonyl group (Nis, per ) and nitro substituent contribute to its electron-withdrawing character, while the methoxy groups enhance lipophilicity.
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O8S/c1-16-23(37(32,33)20-12-9-18(10-13-20)28(30)31)24(27(26-16)17-7-5-4-6-8-17)36-25(29)21-14-11-19(34-2)15-22(21)35-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFLUYWWNKVIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is with a molecular weight of approximately 402.43 g/mol. The structure features a pyrazole ring substituted with a nitrophenyl sulfonyl group and a dimethoxybenzoate moiety, which may contribute to its biological efficacy.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities, including:
- Antioxidant Properties : Compounds containing the pyrazole nucleus have shown significant antioxidant activity. Molecular docking studies suggest that the compound may effectively scavenge free radicals and reduce oxidative stress .
- Anti-inflammatory Effects : The presence of nitro groups in the structure enhances its anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Antitumor Activity : Preliminary studies indicate potential antitumor effects, with some derivatives showing cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the modulation of cell signaling pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, inhibiting their activity and thus modulating biochemical pathways related to inflammation and cancer progression.
- Receptor Binding : The compound may bind to various receptors involved in cellular signaling, affecting processes such as cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations
Benzoate Substituents
- Target Compound : 2,4-Dimethoxybenzoate.
- C263-0428 : 3,5-Dimethoxybenzoate, altering steric and electronic effects.
- C263-0431 : 3,4,5-Trimethoxybenzoate, increasing molecular weight (553.55 vs. 523.51) and lipophilicity.
- Compound : 2,6-Difluorobenzoate, replacing methoxy with fluoro groups, which reduces electron-donating capacity.
Sulfonyl/Sulfur-Containing Groups
- Target Compound : (4-Nitrophenyl)sulfonyl (Nis).
- Compound : (4-Methylphenyl)sulfanyl (thioether), less oxidized and more nucleophilic.
Pyrazole Core Modifications
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
